molecular formula C19H19NO2 B10801367 N-(2,3-dihydro-1H-inden-5-yl)-3-(2-methoxyphenyl)prop-2-enamide

N-(2,3-dihydro-1H-inden-5-yl)-3-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B10801367
M. Wt: 293.4 g/mol
InChI Key: CSIZPHWKBOOAAC-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1H-inden-5-yl)-3-(2-methoxyphenyl)prop-2-enamide” is an organic compound that belongs to the class of amides This compound features a complex structure with an indene moiety and a methoxyphenyl group, connected through a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1H-inden-5-yl)-3-(2-methoxyphenyl)prop-2-enamide” typically involves the following steps:

    Formation of the Indene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Propenamide Linkage: This can be done through a condensation reaction between an appropriate amine and a carboxylic acid derivative (such as an acid chloride or ester).

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the propenamide linkage, converting it to a more saturated amide or amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(2,3-dihydro-1H-inden-5-yl)-3-(2-methoxyphenyl)prop-2-enamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities, depending on their specific molecular interactions.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and functional group versatility.

Mechanism of Action

The mechanism of action of “N-(2,3-dihydro-1H-inden-5-yl)-3-(2-methoxyphenyl)prop-2-enamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-5-yl)-3-phenylprop-2-enamide: Lacks the methoxy group, which could affect its reactivity and biological activity.

    N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methoxyphenyl)prop-2-enamide: Has the methoxy group in a different position, potentially altering its properties.

Uniqueness

The presence of the methoxy group in “N-(2,3-dihydro-1H-inden-5-yl)-3-(2-methoxyphenyl)prop-2-enamide” can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-(2-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C19H19NO2/c1-22-18-8-3-2-5-15(18)10-12-19(21)20-17-11-9-14-6-4-7-16(14)13-17/h2-3,5,8-13H,4,6-7H2,1H3,(H,20,21)

InChI Key

CSIZPHWKBOOAAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NC2=CC3=C(CCC3)C=C2

Origin of Product

United States

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